2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide
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Overview
Description
2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide is a complex organic compound featuring a pyridine ring substituted with tert-butyl, cyano, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the thioacetamide moiety. Industrial production methods may involve optimizing these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, though detailed studies are required to elucidate these mechanisms fully .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with cyano and trifluoromethyl groups. Compared to these, 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide is unique due to the presence of the thioacetamide moiety, which can confer additional reactivity and binding properties. Examples of similar compounds include:
- 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)ethanol .
Properties
IUPAC Name |
2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3OS/c1-12(2,3)9-4-8(13(14,15)16)7(5-17)11(19-9)21-6-10(18)20/h4H,6H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJRZQOLWUQRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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